

# Spectroscopic and Spectrometric Analysis of 4-aminomethylbenzophenone hydrochloride: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** (4-(Aminomethyl)phenyl)  
(phenyl)methanone hydrochloride

**Cat. No.:** B1271467

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral characteristics of 4-aminomethylbenzophenone hydrochloride (CAS: 24095-40-7). Due to the limited availability of public domain experimental spectra for this specific compound, this document focuses on predicted data based on its chemical structure. It also outlines the standard experimental protocols for acquiring such data.

## Chemical Structure and Functional Groups

4-aminomethylbenzophenone hydrochloride, also known as 4-benzoylbenzylamine hydrochloride, possesses several key functional groups that give rise to characteristic spectroscopic signals: a benzoyl group (a ketone bonded to two phenyl rings), a benzylamine hydrochloride moiety, and two para-substituted benzene rings. Understanding the interplay of these groups is crucial for interpreting its spectral data.

## Predicted Spectral Data

The following tables summarize the predicted spectral data for 4-aminomethylbenzophenone hydrochloride. These predictions are based on established principles of NMR spectroscopy, infrared spectroscopy, and mass spectrometry.

**Table 1: Predicted  $^1\text{H}$  NMR Spectral Data**

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Integration
$-\text{NH}_3^+$	8.0 - 9.0	Broad singlet	3H
Aromatic (adjacent to C=O, ortho)	7.7 - 7.9	Multiplet	2H
Aromatic (adjacent to C=O, meta, para)	7.4 - 7.6	Multiplet	3H
Aromatic (para-substituted ring)	7.3 - 7.5	Multiplet	4H
$-\text{CH}_2-$	4.0 - 4.3	Singlet	2H

Note: The exact chemical shifts can vary depending on the solvent and concentration.

**Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data**

Carbon Atom	Predicted Chemical Shift ( $\delta$ , ppm)
C=O (Ketone)	195 - 200
Aromatic (quaternary, attached to C=O)	135 - 140
Aromatic (para-substituted ring, quaternary)	130 - 135
Aromatic CHs	125 - 135
$-\text{CH}_2-$	40 - 45

Note: The exact chemical shifts can vary depending on the solvent and concentration.

**Table 3: Predicted Infrared (IR) Absorption Bands**

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
N-H stretch (-NH <sub>3</sub> <sup>+</sup> )	2800 - 3200	Broad, Strong
C-H stretch (aromatic)	3000 - 3100	Medium
C=O stretch (ketone)	1650 - 1680	Strong
N-H bend (-NH <sub>3</sub> <sup>+</sup> )	1500 - 1600	Medium
C=C stretch (aromatic)	1450 - 1600	Medium to Strong
C-N stretch	1200 - 1350	Medium
C-H bend (aromatic)	690 - 900	Strong

**Table 4: Predicted Mass Spectrometry Data**

Parameter	Predicted Value
Molecular Formula	C <sub>14</sub> H <sub>14</sub> ClNO
Molecular Weight	247.72 g/mol
Molecular Ion (M <sup>+</sup> ) of free base	m/z 211.10
Key Fragmentation Peaks (free base)	m/z 196, 105, 77

Note: In a typical mass spectrometry experiment, the hydrochloride salt would likely dissociate, and the mass spectrum would show the molecular ion for the free base, 4-aminomethylbenzophenone.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of 4-aminomethylbenzophenone hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, D<sub>2</sub>O, or

$\text{CD}_3\text{OD}$ ). The choice of solvent is critical as the amine protons are exchangeable and may not be observed in  $\text{D}_2\text{O}$ .

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
  - Process the data with appropriate phasing, baseline correction, and referencing (e.g., to the residual solvent peak).
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
  - Process the data with appropriate phasing, baseline correction, and referencing.

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

- Data Acquisition:
  - Collect a background spectrum of the empty sample compartment (or clean ATR crystal).
  - Collect the sample spectrum.
  - Typically, 16-32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$ .
  - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

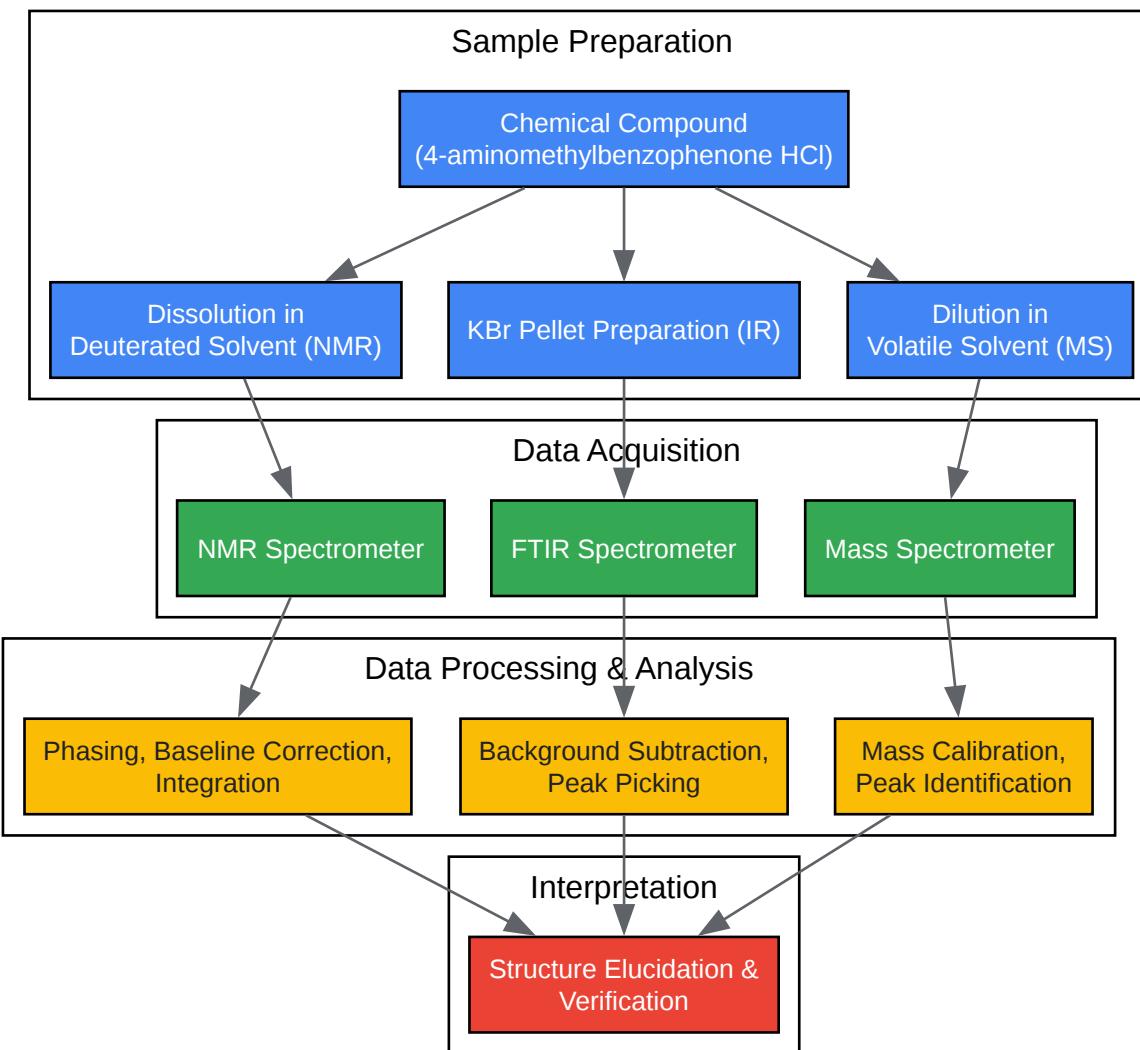
## Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilutions may be necessary depending on the ionization technique.
- Instrumentation: A mass spectrometer, typically with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
- Data Acquisition:
  - Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.
  - Acquire the mass spectrum in positive ion mode to observe the protonated molecule of the free base.
  - The mass range should be set to scan beyond the expected molecular weight (e.g., m/z 50-500).
  - For fragmentation studies (MS/MS), the molecular ion of interest is selected and subjected to collision-induced dissociation (CID).

## Visualized Workflows

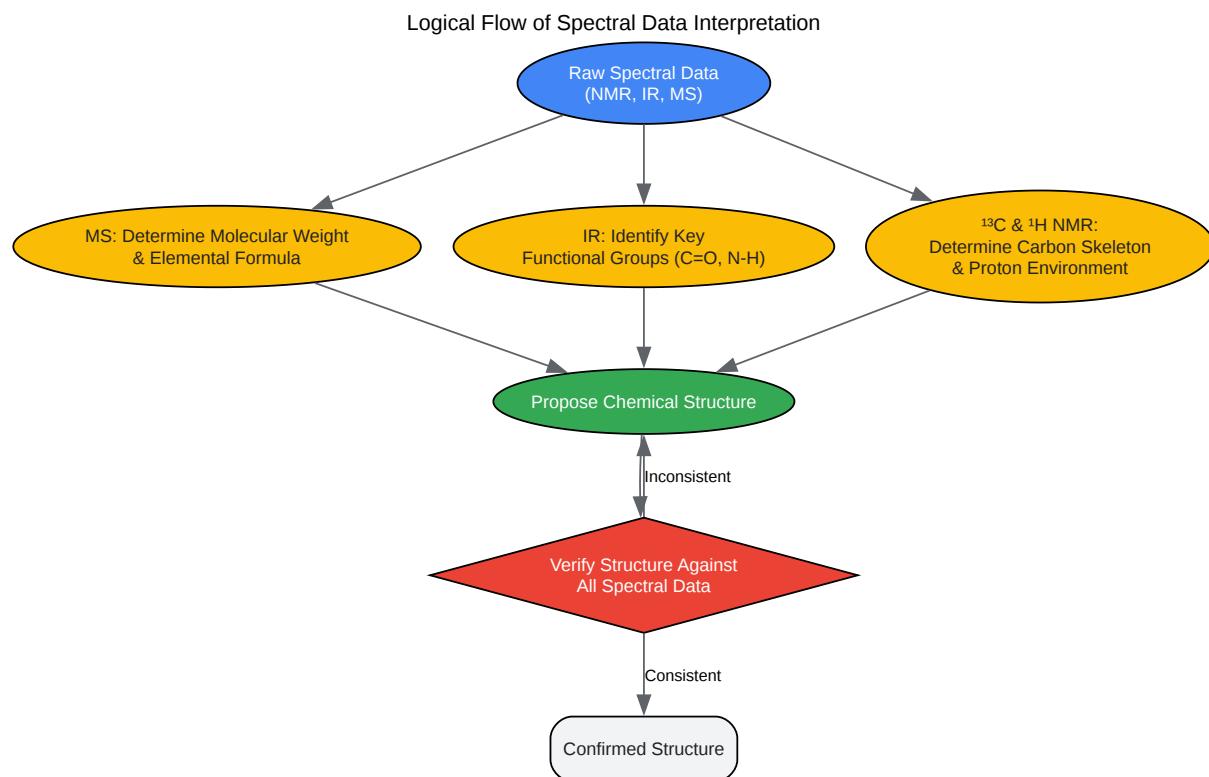
The following diagrams illustrate the general workflows for spectroscopic analysis and data interpretation.

### General Workflow for Spectroscopic Analysis



[Click to download full resolution via product page](#)

Caption: General Workflow for Spectroscopic Analysis



[Click to download full resolution via product page](#)

Caption: Logical Flow of Spectral Data Interpretation

- To cite this document: BenchChem. [Spectroscopic and Spectrometric Analysis of 4-aminomethylbenzophenone hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1271467#spectral-data-nmr-ir-mass-spec-for-4-aminomethylbenzophenone-hydrochloride>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)